

Mulberrofurane A synthesis and purification protocols

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Compound of Interest

Compound Name: Mulberrofurane A

Cat. No.: B1237034

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Application Notes and Protocols for Mulberrofurane A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofurane A is a natural product first isolated from the root bark of the mulberry tree (*Morus alba* L.). It belongs to the class of 2-arylbenzofurans and has garnered interest within the scientific community for its potential therapeutic properties. Structurally, it is characterized by a geranylated 2-arylbenzofuran skeleton. Research has indicated that **Mulberrofurane A** exhibits various biological activities, including potent anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade. These application notes provide a comprehensive overview of the isolation, purification, and characterization of **Mulberrofurane A**, along with its known signaling pathway interactions. As a total synthesis for **Mulberrofurane A** has not been prominently reported in the literature, the focus of the synthesis section is on its isolation from natural sources.

Physicochemical Properties and Characterization

Mulberrofurane A is a phenolic compound with the molecular formula $C_{25}H_{28}O_4$ and a molecular weight of 392.5 g/mol .

Table 1: Physicochemical Properties of **Mulberrofurane A**

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₂₅ H ₂₈ O ₄ | |
| Molecular Weight | 392.5 g/mol | |
| CAS Number | 68978-04-1 | |
| Appearance | Amorphous Powder | |

Table 2: Spectroscopic Data for **Mulberrofuran A**

While a complete, detailed spectral assignment for **Mulberrofuran A** is spread across various literature, the following provides a general summary of expected spectroscopic data based on its structure and related compounds.

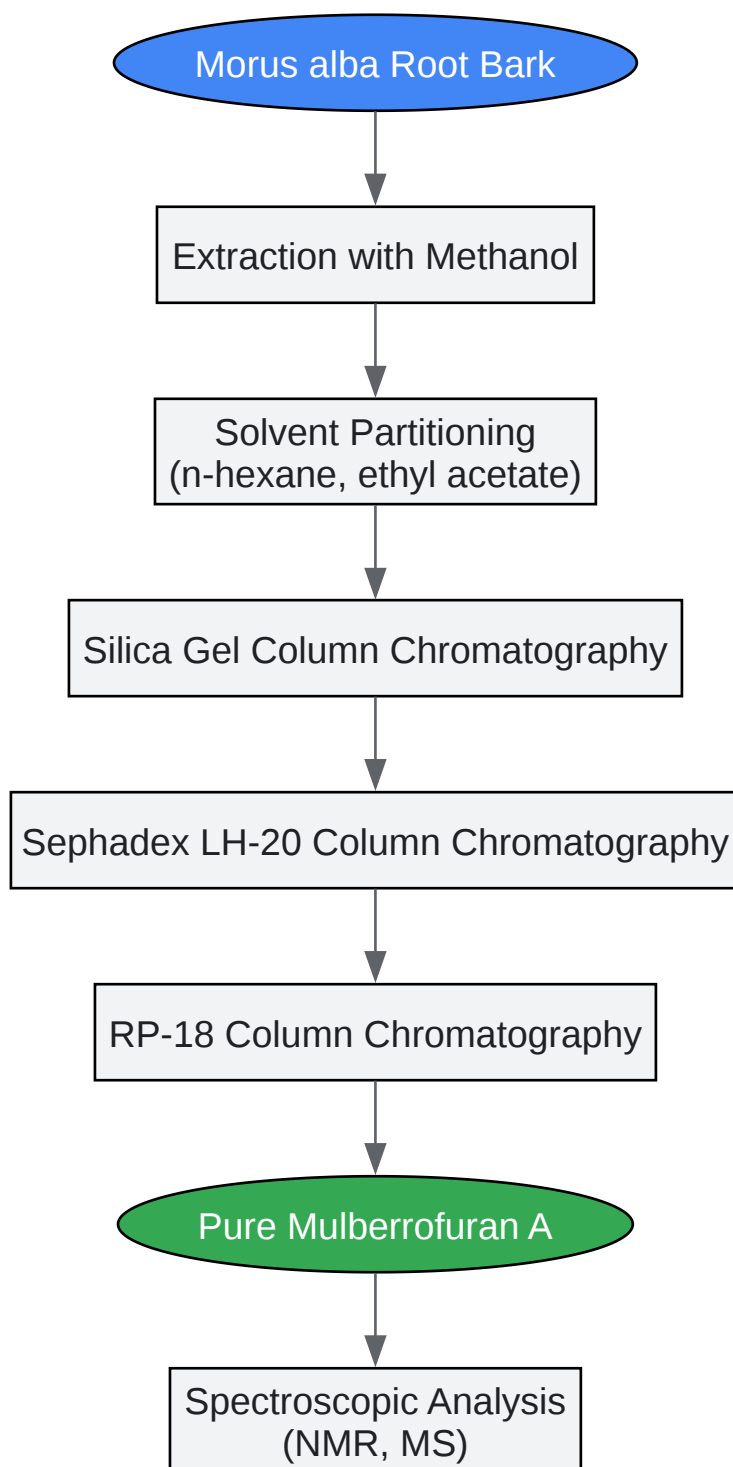
| Technique | Data |
|---------------------|---|
| ¹ H-NMR | Signals corresponding to aromatic protons, a geranyl side chain (including olefinic and methyl protons), and hydroxyl groups. |
| ¹³ C-NMR | Resonances for aromatic carbons, olefinic carbons, and aliphatic carbons of the geranyl group, as well as carbons attached to oxygen. |
| Mass Spec. | A molecular ion peak [M] ⁺ or protonated molecule [M+H] ⁺ consistent with the molecular weight of 392.5. High-resolution mass spectrometry (HR-ESI-MS) would confirm the elemental composition. |

Synthesis (Isolation from Natural Source) and Purification Protocols

The primary route for obtaining **Mulberrofuran A** is through extraction and chromatographic purification from the root bark of *Morus alba* L.. The following protocol is a composite

methodology based on established procedures for the isolation of benzofurans and other flavonoids from *Morus* species.

Experimental Workflow for Isolation and Purification



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Caption: Workflow for the isolation and purification of **Mulberrofuran A**.

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